CCT-251921 - 1607837-31-9

CCT-251921

Catalog Number: EVT-263208
CAS Number: 1607837-31-9
Molecular Formula: C21H23ClN6O
Molecular Weight: 410.906
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CCT251921 is a potent, selective, and orally bioavailable small-molecule modulators of the mediator complex-associated kinases CDK8 and CDK19. (IC50 data: CDK8:=2.3 nM; CDK19 = 2.6 nM). CCT251921 showed the optimal compromise of in vitro biochemical, pharmacokinetic, and physicochemical properties and is suitable for progression to animal models of cancer. The Mediator complex-associated cyclin-dependent kinase CDK8 has been implicated in human disease, particularly in colorectal cancer where it has been reported as a putative oncogene.
Overview

CCT-251921 is a small molecule drug primarily recognized for its role as an inhibitor of cyclin-dependent kinases 8 and 19 (CDK8 and CDK19). These kinases are integral components of the Mediator complex, which regulates gene expression and has been implicated in various neoplasms, particularly colorectal cancer. CCT-251921 was developed by Merck KGaA and the Institute of Cancer Research, among others, and is currently in preclinical stages of development .

Source and Classification

CCT-251921 belongs to a class of compounds that are designed to inhibit specific kinases involved in cellular signaling pathways. The compound's molecular formula is C21H23ClN6OC_{21}H_{23}ClN_6O, and it has a CAS registry number of 1607837-31-9. It is classified as a small molecule drug targeting CDK8 and CDK19, which are critical for the regulation of transcription in cancer cells .

Synthesis Analysis

The synthesis of CCT-251921 involves several key steps that focus on modifying existing chemical frameworks to enhance potency and selectivity against CDK8/19. The synthesis typically begins with a core structure derived from ergosterol analogs, which are then subjected to various chemical modifications.

Methods and Technical Details

  1. Starting Material: The synthesis often uses ergosterol as a starting point due to its structural similarity to the target kinases.
  2. Functional Group Modifications: Various functional groups are introduced through reactions such as alkylation, acylation, or halogenation to enhance binding affinity.
  3. Final Compound Formation: The final product is obtained through selective reactions that yield the desired 3,4,5-trisubstituted pyridine structure known for its inhibitory properties against CDK8/19 .
Molecular Structure Analysis

CCT-251921 features a complex molecular structure conducive to its function as a kinase inhibitor.

Structure and Data

  • Molecular Formula: C21H23ClN6OC_{21}H_{23}ClN_6O
  • InChIKey: VPJXPDLMACOGIZ-UHFFFAOYSA-N
  • Structural Characteristics: The compound contains a chlorinated aromatic system that enhances its binding affinity to the ATP-binding pocket of CDK8/19, facilitating effective inhibition .
Chemical Reactions Analysis

CCT-251921 undergoes several chemical reactions during its synthesis and when interacting with biological targets.

Reactions and Technical Details

  1. Substitution Reactions: Chlorine atoms in the compound can be substituted with various amines to create derivatives with potentially enhanced activity.
  2. Hydrolysis and Amidation: These reactions are crucial for the modification of functional groups that influence the pharmacokinetic properties of the compound.
  3. Binding Interactions: Upon interaction with CDK8/19, CCT-251921 binds competitively with ATP, inhibiting kinase activity through structural conformational changes .
Mechanism of Action

CCT-251921 exerts its effects primarily through inhibition of cyclin-dependent kinases 8 and 19.

Process and Data

  1. Inhibition Mechanism: The compound binds to the ATP-binding site of CDK8/19, preventing ATP from accessing the active site and subsequently blocking phosphorylation events critical for gene expression.
  2. Selectivity: CCT-251921 demonstrates high selectivity for CDK8/19 over other kinases, making it a valuable tool for studying these proteins' roles in cancer biology .
Physical and Chemical Properties Analysis

CCT-251921 exhibits several notable physical and chemical properties that influence its behavior as a therapeutic agent.

Physical Properties

  • Appearance: Typically appears as a solid crystalline form.

Chemical Properties

  • Solubility: Exhibits moderate solubility in aqueous solutions, which is essential for bioavailability.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.

Relevant data indicate that CCT-251921 maintains effective activity across various biological assays while exhibiting limited off-target effects at concentrations around 1 μM .

Applications

CCT-251921 has significant potential applications in scientific research and therapeutic development.

Scientific Uses

  1. Cancer Research: As an inhibitor of CDK8/19, CCT-251921 is utilized in studies investigating the role of these kinases in cancer progression and therapy resistance.
  2. Drug Development: Its unique mechanism makes it a candidate for developing new therapies targeting transcriptional regulation in cancer cells.
  3. Biochemical Studies: CCT-251921 serves as a chemical probe to explore the Mediator complex's role in various cellular processes beyond cancer, including cardiovascular diseases .

Properties

CAS Number

1607837-31-9

Product Name

CCT-251921

IUPAC Name

8-[2-amino-3-chloro-5-(1-methylindazol-5-yl)pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one

Molecular Formula

C21H23ClN6O

Molecular Weight

410.906

InChI

InChI=1S/C21H23ClN6O/c1-27-16-3-2-13(10-14(16)11-26-27)15-12-25-19(23)17(22)18(15)28-8-5-21(6-9-28)4-7-24-20(21)29/h2-3,10-12H,4-9H2,1H3,(H2,23,25)(H,24,29)

InChI Key

VPJXPDLMACOGIZ-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)C3=CN=C(C(=C3N4CCC5(CCNC5=O)CC4)Cl)N)C=N1

Solubility

Soluble in DMSO, not in water

Synonyms

CCT251921; CCT-251921; CCT 251921; CAS#1607837-31-9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.